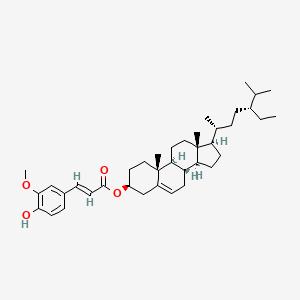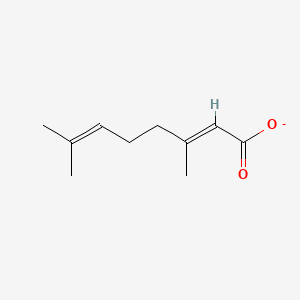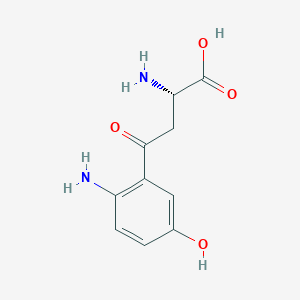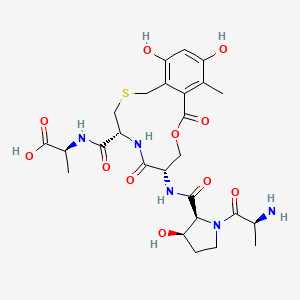
Cyclothialidine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclothialidine C is a natural product found in Streptomyces filipinensis and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Cyclothialidine, identified from Streptomyces filipinensis NR0484, is a potent DNA gyrase inhibitor, primarily targeting the ATPase activity of the B subunit of DNA gyrase. Despite its minimal growth inhibitory activity against intact bacterial cells, due to insufficient permeation of the cytoplasmic membrane, structural modifications to Cyclothialidine have shown promising antibacterial potential. Systematic modifications and the development of analogues have revealed that certain 14-membered lactones exhibit broad in vitro antibacterial activity against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. These analogues effectively overcome resistance against clinically used drugs. Efforts to improve the pharmacokinetic properties, especially by reducing lipophilic properties, have led to congeners of Cyclothialidine that demonstrate efficacy in vivo (Angehrn et al., 2004).
Drug Discovery and Molecular Docking
The structure of Cyclothialidine has been a cornerstone in the discovery of novel inhibitors targeting the bacterial DNA gyrase B subunit. Utilizing structural information of Cyclothialidine, in silico virtual screening and molecular docking, along with three-dimensional structure-based pharmacophore information, have led to the discovery of a new class of inhibitors. These 2-amino-4-(2,4-dihydroxyphenyl)thiazole based inhibitors display low micromolar antigyrase activity, demonstrating the pivotal role of Cyclothialidine in guiding drug discovery and design (Brvar et al., 2010).
Structural Analysis and SAR Studies
Cyclothialidine's structural framework has been essential in understanding the structure-activity relationships (SAR) for DNA gyrase inhibition. Analyses of Cyclothialidine derivatives, including those with a bicyclic dilactam-lactone scaffold, have underscored the importance of certain structural features and substituents in maintaining antibacterial potency and enhancing pharmacokinetic properties. This understanding has significantly contributed to the development of novel antibacterial classes capable of combating bacterial resistance to existing drugs (Angehrn et al., 2011).
Eigenschaften
Produktname |
Cyclothialidine C |
|---|---|
Molekularformel |
C26H35N5O11S |
Molekulargewicht |
625.6 g/mol |
IUPAC-Name |
(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-aminopropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C26H35N5O11S/c1-10-17(33)6-18(34)13-8-43-9-15(22(36)28-12(3)25(39)40)30-21(35)14(7-42-26(41)19(10)13)29-23(37)20-16(32)4-5-31(20)24(38)11(2)27/h6,11-12,14-16,20,32-34H,4-5,7-9,27H2,1-3H3,(H,28,36)(H,29,37)(H,30,35)(H,39,40)/t11-,12-,14-,15-,16+,20-/m0/s1 |
InChI-Schlüssel |
FSQBBUCGXSRLHM-UBOLUKANSA-N |
Isomerische SMILES |
CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)[C@H](C)N)O)C(=O)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(C)N)O)C(=O)NC(C)C(=O)O |
Synonyme |
GR 122222X GR-122222X GR122222X |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



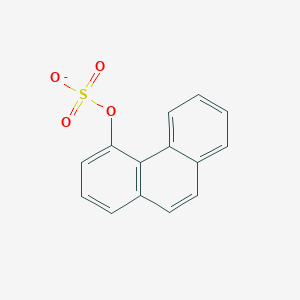


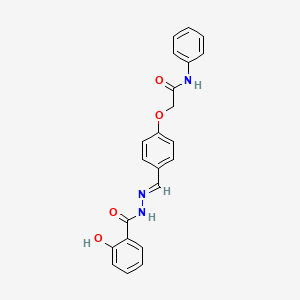
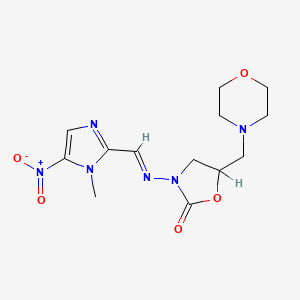
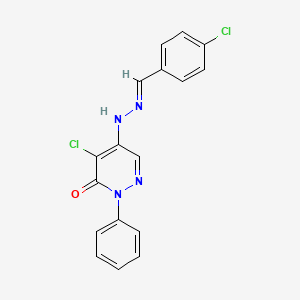
![3-{N-[1(S)-(3-carboxyphenyl)ethyl]amino}-2(S)-hydroxy-propyl(cyclohexylmethyl)phosphinic acid](/img/structure/B1243297.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) hydrogen sulfate](/img/structure/B1243299.png)
![8-(4-Benzylpiperazin-1-yl)-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene](/img/structure/B1243302.png)
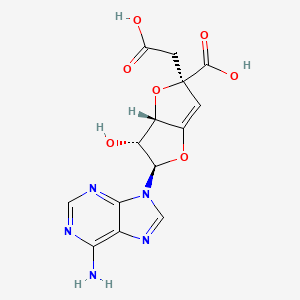
![(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride](/img/structure/B1243306.png)
